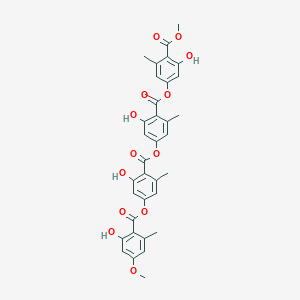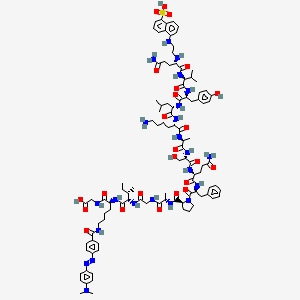
3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one is an organic compound with the molecular formula C11H18O It is a cyclopentanone derivative, characterized by the presence of both isopropyl and allyl groups attached to the cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one typically involves the alkylation of cyclopentanone. One common method includes the use of isopropyl bromide and allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the following steps:
Preparation of Reactants: Isopropyl bromide and allyl bromide are prepared and purified.
Reaction: Cyclopentanone is reacted with the alkyl halides in the presence of a base.
Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl and isopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Propan-2-ylcyclopentan-1-one: Lacks the allyl group, making it less reactive in certain substitution reactions.
3-Prop-2-enylcyclopentan-1-one: Lacks the isopropyl group, affecting its steric and electronic properties.
Uniqueness
3-Propan-2-yl-2-prop-2-enylcyclopentan-1-one is unique due to the presence of both isopropyl and allyl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a wider range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3-propan-2-yl-2-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-4-5-10-9(8(2)3)6-7-11(10)12/h4,8-10H,1,5-7H2,2-3H3 |
Clé InChI |
AIICNFMIFLPZQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(=O)C1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


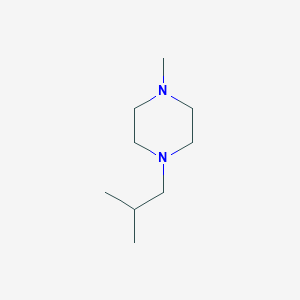
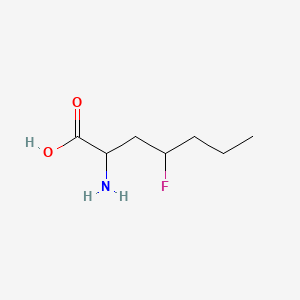
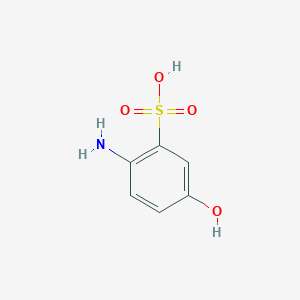
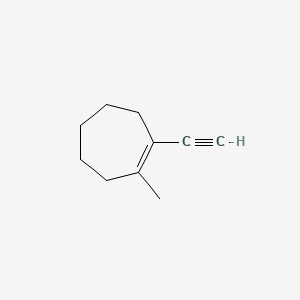
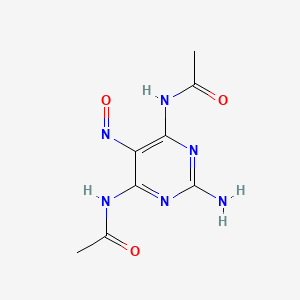
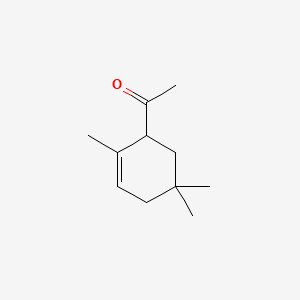
![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
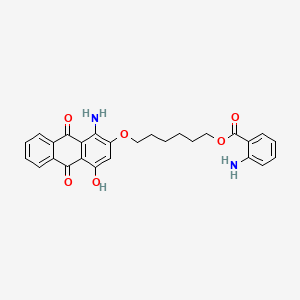
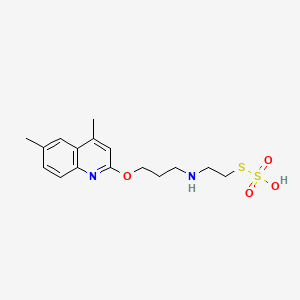
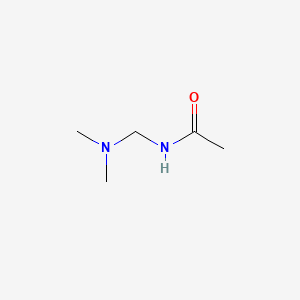
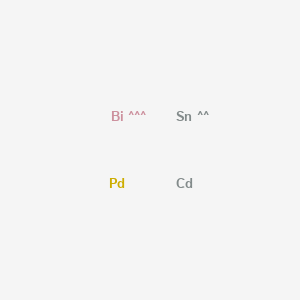
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)
